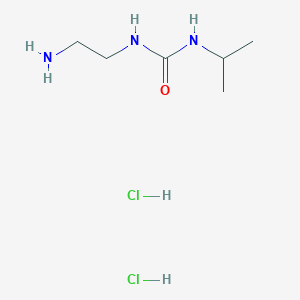
1-(2-Aminoethyl)-3-isopropylurea dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives can involve various methods, including the reaction of amines with carbonyl compounds. Paper describes the use of isopropylamine as an amino donor in the asymmetric synthesis of unnatural amino acids through ω-transaminase-catalyzed amino group transfer. This method could potentially be adapted for the synthesis of 1-(2-Aminoethyl)-3-isopropylurea dihydrochloride by choosing appropriate α-keto acids and optimizing the reaction conditions for the desired urea derivative.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety. In the context of this compound, the compound would have a urea core with an isopropyl group and a 2-aminoethyl group attached to it. Paper discusses the synthesis and absolute configuration of isomers of a neuronal excitant, which involves the use of spectral data such as optical rotation, circular dichroism, and nuclear magnetic resonance. Similar analytical techniques could be employed to determine the molecular structure and configuration of this compound.
Chemical Reactions Analysis
The reactivity of urea derivatives can vary depending on the substituents attached to the urea nitrogen atoms. Paper describes an unexpected reaction yielding β-enaminones when isodehydracetic acid reacts with amines in the presence of a coupling agent. Although this reaction does not directly relate to the synthesis of this compound, it highlights the potential for novel reactions involving amines and carbonyl compounds, which could be relevant for exploring the reactivity of similar urea compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would include its solubility, melting point, boiling point, and stability. These properties are influenced by the molecular structure and the presence of functional groups. While the provided papers do not discuss the specific properties of this compound, the methods and analyses used in these papers could be applied to determine such properties. For example, the volatility of the ketone product mentioned in paper suggests that the physical properties of the compounds involved in the reaction are important considerations in the synthesis process.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-aminoethyl)-3-propan-2-ylurea;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.2ClH/c1-5(2)9-6(10)8-4-3-7;;/h5H,3-4,7H2,1-2H3,(H2,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGXMTVICZFVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B3017862.png)
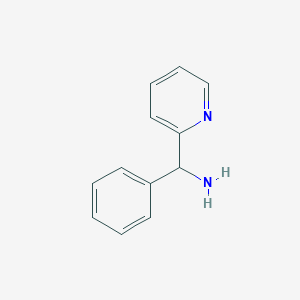
![(2,6-Difluorophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3017864.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B3017866.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone;dihydrochloride](/img/structure/B3017867.png)
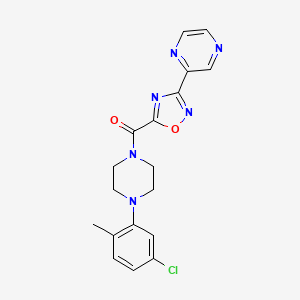
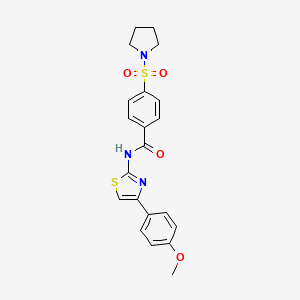
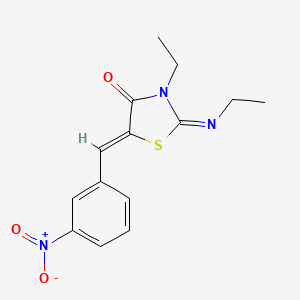

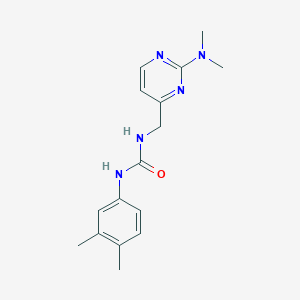
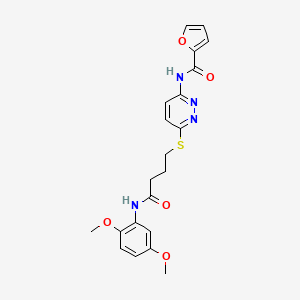

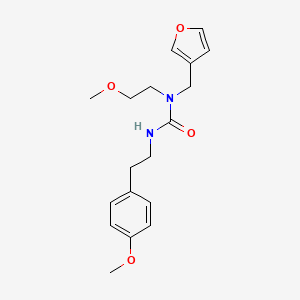
![3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3017885.png)